molecular formula C15H15N3O3 B5576049 1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide

1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide

Cat. No.: B5576049
M. Wt: 285.30 g/mol
InChI Key: SZSHQZAZIHDGPE-CAOOACKPSA-N
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Description

1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Scientific Research Applications

1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Schiff bases can vary depending on their structure and the context in which they are used . Unfortunately, the specific mechanism of action for this compound is not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route can be described as follows:

    Starting Materials: The synthesis begins with 3-hydroxybenzaldehyde and 4,6-dimethyl-2-oxopyridine-3-carboxamide.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. A catalytic amount of acid, such as acetic acid, is often used to facilitate the condensation reaction.

    Procedure: The aldehyde and amine are mixed in the solvent, and the mixture is heated under reflux for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Isolation: Upon completion of the reaction, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(3-phenylmethoxyphenyl)methylideneamino]guanidine
  • 2-dicyanomethylidene-3-ethoxymethylidene-2,3-dihydroindole

Comparison

Compared to similar compounds, 1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide exhibits unique properties due to the presence of the hydroxyl group and the specific arrangement of functional groups

Properties

IUPAC Name

1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-9-6-10(2)18(15(21)13(9)14(16)20)17-8-11-4-3-5-12(19)7-11/h3-8,19H,1-2H3,(H2,16,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSHQZAZIHDGPE-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC(=CC=C2)O)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC(=CC=C2)O)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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